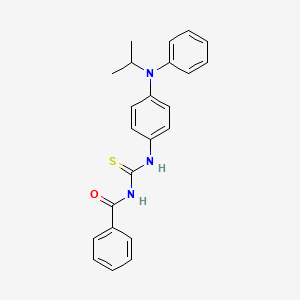

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide

Description

Properties

IUPAC Name |

N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-17(2)26(20-11-7-4-8-12-20)21-15-13-19(14-16-21)24-23(28)25-22(27)18-9-5-3-6-10-18/h3-17H,1-2H3,(H2,24,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHWAMNVXINXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide involves multiple steps, starting from the functionalization of a benzamide core. Typically, the synthetic route may include:

Initial Formation: : Reacting isopropyl-substituted aniline with an intermediate compound to introduce the phenylamino group.

Thioxomethyl Addition: : Introducing a thioxomethyl group using reagents like Lawesson's reagent or phosphorus pentasulfide.

Final Coupling: : Coupling the intermediate with a benzoyl chloride derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of such a complex compound may utilize continuous flow reactors for efficiency and control over reaction conditions. Optimization of catalysts, solvents, and temperature ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically altering the thioxomethyl group.

Reduction: : Selective reduction of the nitro group, if present, can lead to the formation of amines.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate.

Reduction: : Catalytic hydrogenation or using sodium borohydride.

Substitution: : Halogens or nucleophiles under suitable conditions.

Major Products Formed

Products of these reactions vary but commonly include modified aromatic compounds, potentially forming different amine derivatives or altered sulfur-containing groups.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Studied for its potential role in biological systems, possibly influencing enzyme activities or cellular processes.

Medicine

May have applications in drug discovery, acting as a lead compound or pharmacophore for new therapeutic agents.

Industry

Could be used in the development of advanced materials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide exerts its effects is multifaceted:

Molecular Targets: : Potentially targets specific enzymes or receptors in biological systems.

Pathways Involved: : Interacts with biochemical pathways involving sulfur metabolism or aromatic compound transformations.

Comparison with Similar Compounds

Structural Analogs with Thioxomethyl/Thiocarbamide Groups

Table 1: Key Structural and Spectral Comparisons

Key Observations:

- Thioxomethyl vs. Thiourea : The target compound’s thioxomethyl group (C=S) differs from thiourea derivatives (e.g., ) in bonding geometry, affecting hydrogen-bonding capacity and electronic delocalization.

- Tautomerism : Unlike triazole-thiones in , the target compound lacks a triazole ring, avoiding tautomeric equilibria and simplifying spectral interpretation .

Spectroscopic Differentiation

IR Spectroscopy :

- The νC=S stretch (~1240–1255 cm⁻¹) is consistent across thioxomethyl/thiocarbamide analogs (Table 1). Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione form over thiol tautomers .

- NH stretches (~3150–3400 cm⁻¹) align with hydrazinecarbothioamides (), suggesting similar hydrogen-bonding networks .

- NMR Spectroscopy: Aromatic protons in the isopropylphenylamino group would resonate at δ 6.5–7.5 ppm (¹H-NMR), comparable to difluorophenyl signals in triazole derivatives (δ 7.0–7.8 ppm) . Thiocarbonyl carbon (C=S) in ¹³C-NMR is expected at ~180–190 ppm, consistent with Tenovin-6 analogs .

Physicochemical Properties

Biological Activity

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases implicated in various diseases, including neurodegenerative disorders and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula:

Key Features:

- Molecular Formula : C₁₈H₁₈N₄OS

- CAS Number : 1024372-05-1

- Molecular Weight : 342.43 g/mol

The primary mechanism through which this compound exerts its biological effects is through the inhibition of calpain activity. This inhibition is crucial in regulating cellular processes such as apoptosis and cell cycle progression.

Calpain Inhibition Studies

Research indicates that this compound demonstrates superior calpain inhibitory activity when compared to other known inhibitors. For instance, in experimental models, it has been shown to significantly reduce calpain-mediated cleavage of substrates involved in apoptotic pathways.

Case Studies

-

Neurodegenerative Disease Models :

In a study involving neuroblastoma cells, treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress, suggesting protective effects against neurodegeneration. -

Cancer Cell Lines :

The compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value ranging from 3 to 7 µM depending on the cell line.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicity assessments have shown that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Future Directions

Given its potent biological activity, further research is warranted to explore the following areas:

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile in more complex biological systems.

- Combination Therapies : Assessing the efficacy of this compound in combination with other therapeutic agents for enhanced treatment outcomes in diseases like cancer and neurodegeneration.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide to maximize yield and purity?

Methodological Answer:

The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

- Temperature: Maintain 60–80°C during thioamide bond formation to balance reactivity and side-product suppression .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thioxomethyl groups .

- Catalysts: Use coupling agents like EDCI/HOBt for amide bond formation, ensuring >90% conversion efficiency .

- Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity to ≥95% .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of isopropylphenylamino and thioxomethyl groups. Look for characteristic shifts: thioamide protons at δ 10.2–11.5 ppm and aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and detects trace impurities .

Advanced: How can computational modeling be integrated into the design of derivatives to predict biological activity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map electron density at the thioxomethyl group, predicting nucleophilic/electrophilic reactivity .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies <−8 kcal/mol and hydrogen bonds to catalytic residues .

- QSAR Models: Train models on bioactivity data (IC₅₀ values) using descriptors like LogP, polar surface area, and H-bond donors to optimize pharmacokinetics .

Advanced: What strategies resolve contradictory data regarding the compound’s mechanism of action across biological assays?

Methodological Answer:

- Dose-Response Curves: Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Orthogonal Assays: Cross-validate results using SPR (binding affinity), cellular thermal shift assays (target engagement), and transcriptomics (pathway analysis) .

- Statistical Design: Apply factorial DOE (Design of Experiments) to isolate variables (e.g., pH, serum content) contributing to discrepancies .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Store at −20°C in amber vials to prevent degradation (t₁/₂ >12 months). Avoid freeze-thaw cycles .

- Light Sensitivity: UV-Vis analysis (λmax 255 nm) confirms photo-degradation; use light-protected containers .

- Solvent Compatibility: Stability in DMSO (10 mM stock) decreases after 30 days; validate bioactivity post-storage via dose-response assays .

Advanced: What approaches elucidate the structure-activity relationship (SAR) of thioxomethyl-benzamide analogs?

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., isopropyl to cyclopropyl, phenyl to pyridyl) and assess bioactivity .

- Crystallography: Co-crystallize derivatives with target enzymes (e.g., HDACs) to identify critical hydrophobic/ionic interactions .

- Proteomics: Use SILAC labeling to quantify changes in protein expression post-treatment, linking structural motifs to pathway modulation .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at ≥1000°C .

- Emergency Procedures: For spills, absorb with vermiculite, then wash area with 10% NaOH/ethanol solution .

Advanced: How can in vivo pharmacokinetic studies be optimized for this compound?

Methodological Answer:

- Formulation: Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .

- Dosing Routes: Compare oral (gavage) vs. intravenous (tail vein) administration; monitor plasma levels via LC-MS/MS over 24h .

- Metabolite Profiling: Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF-MS, focusing on thioamide oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.